molecular formula C24H28N2O3 B3038946 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid CAS No. 937604-14-3

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid

Cat. No.: B3038946
CAS No.: 937604-14-3
M. Wt: 392.5 g/mol
InChI Key: VCJFXNVVJSJGQM-UHFFFAOYSA-N
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Description

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the acylation of methyl N-benzyl-4-methylpiperidinecarboxylate with 5,6-dimethoxy-1-indanone . This reaction is carried out under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying their interactions with biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, it may act on opioid receptors, similar to other piperidine derivatives, influencing pain perception and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for developing new compounds with potential therapeutic and industrial uses.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-22-12-11-21(24(28)29)23(19-9-5-2-6-10-19)26(22)20-13-15-25(16-14-20)17-18-7-3-1-4-8-18/h1-10,20-21,23H,11-17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJFXNVVJSJGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid
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1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid
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1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid
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1-(1-Benzyl-4-piperidinyl)-2-phenyl-6-oxo-3-piperidinecarboxylic acid

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